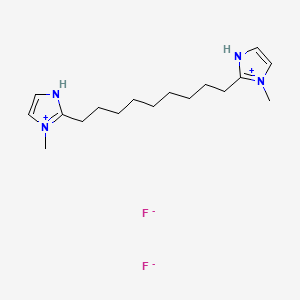
2,2'-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is a complex organic compound that belongs to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two imidazolium rings connected by a nonane chain and a fluoride anion.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride typically involves the reaction of 1-methylimidazole with a nonane dihalide under controlled conditions. The reaction is carried out in a polar solvent, such as acetonitrile, at elevated temperatures. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include steps for the removal of by-products and impurities to meet the required quality standards.
化学反应分析
Types of Reactions
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride can undergo various chemical reactions, including:
Oxidation: The imidazolium rings can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: The compound can be reduced to form the corresponding imidazole derivatives.
Substitution: The fluoride anion can be substituted with other anions, such as chloride or bromide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Ion exchange reactions are carried out using salts of the desired anion in an aqueous or organic solvent.
Major Products
The major products formed from these reactions include imidazole N-oxides, reduced imidazole derivatives, and various imidazolium salts with different anions.
科学研究应用
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用机制
The mechanism of action of 2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride involves its interaction with molecular targets through ionic and hydrogen bonding interactions. The imidazolium rings can interact with nucleophilic sites on target molecules, while the fluoride anion can participate in hydrogen bonding and other electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1,1’-(Methane-1,1-diyl)bis(3-methyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
- 1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluoridophosphate)
Uniqueness
2,2’-(Nonane-1,9-diyl)bis(3-methyl-1H-imidazol-3-ium) fluoride is unique due to its longer nonane linker, which provides greater flexibility and spatial separation between the imidazolium rings. This structural feature can influence its reactivity, solubility, and interaction with target molecules, making it distinct from other similar compounds with shorter linkers.
属性
CAS 编号 |
1245190-21-9 |
|---|---|
分子式 |
C17H30F2N4 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
3-methyl-2-[9-(3-methyl-1H-imidazol-3-ium-2-yl)nonyl]-1H-imidazol-3-ium;difluoride |
InChI |
InChI=1S/C17H28N4.2FH/c1-20-14-12-18-16(20)10-8-6-4-3-5-7-9-11-17-19-13-15-21(17)2;;/h12-15H,3-11H2,1-2H3;2*1H |
InChI 键 |
DUOMLSCITCVQET-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(NC=C1)CCCCCCCCCC2=[N+](C=CN2)C.[F-].[F-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


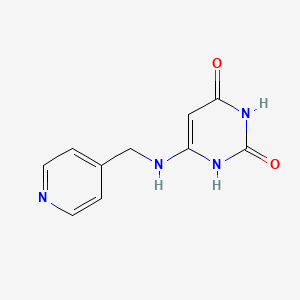
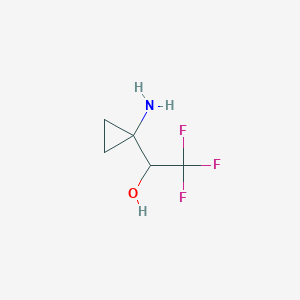
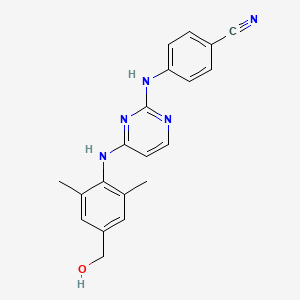
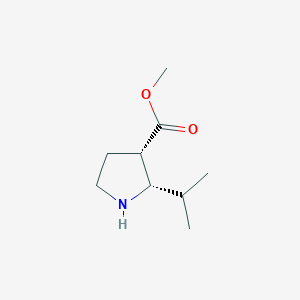
![10,10-Dimethyl-10H-benzo[b]indeno[2,1-d]thiophene](/img/structure/B13351169.png)
![2-Methyl-5H-dibenzo[b,d]azepine](/img/structure/B13351177.png)
![3-[(Ethylsulfanyl)methyl]-6-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351185.png)
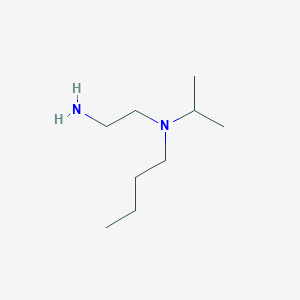

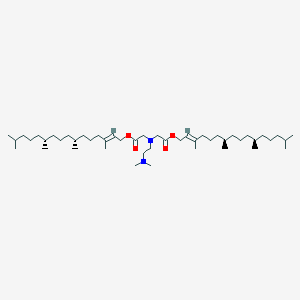
![(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)methanamine hemihydrochloride](/img/structure/B13351211.png)
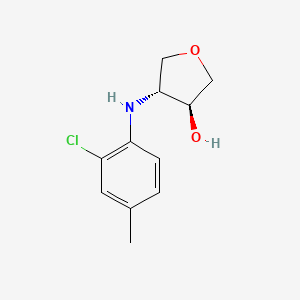
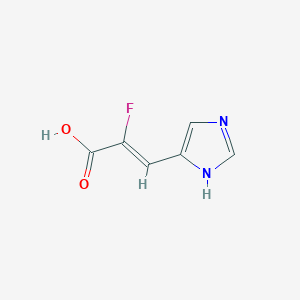
![3-(11-(4-(2-(Dimethylamino)ethyl)piperazin-1-yl)-10H-indolo[3,2-b]quinolin-10-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13351225.png)
